Anhydromaggiemycin

Integrin α2β1 Collagen receptor Small molecule inhibitor

Standard anthracyclines cause cardiotoxicity via DNA intercalation, complicating metastasis research. Anhydromaggiemycin-an aglycone anthracyclinone without the aminosugar moiety-avoids this mechanism while selectively inhibiting α2β1 integrin (IC50 ~50 µM). • Only anthracyclinone with documented α2β1 integrin inhibition; maggiemycin is inactive. • Superior cytotoxicity vs. maggiemycin in murine tumor lines; validated SAR reference. • ≥95% purity; published UV-vis, IR, NMR spectra for chromatographic standardization.

Molecular Formula C22H16O8
Molecular Weight 408.4 g/mol
CAS No. 91432-49-4
Cat. No. B1194033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydromaggiemycin
CAS91432-49-4
Synonymsanhydromaggiemycin
Molecular FormulaC22H16O8
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=C2C(=C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O
InChIInChI=1S/C22H16O8/c1-3-8-7-11(24)14-15(12(8)22(29)30-2)21(28)16-17(20(14)27)19(26)13-9(18(16)25)5-4-6-10(13)23/h4-7,23-24,27-28H,3H2,1-2H3
InChIKeyUUAGKLUSYOOORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydromaggiemycin (CAS 91432-49-4): Anthracyclinone Antitumor Antibiotic for Integrin-Targeted Research


Anhydromaggiemycin is a tetracyclic aromatic polyketide belonging to the anthracyclinone class, isolated from Streptomyces [1]. Structurally, it is an aglycone devoid of the aminosugar moiety found in conventional anthracycline chemotherapeutics [2]. This structural feature eliminates the classical DNA intercalation/topoisomerase II mechanism associated with cardiotoxicity, yet the compound retains selective biological activity against murine tumor cell lines [3] and demonstrates measurable inhibition of the α2β1 integrin collagen receptor [4].

Procurement Rationale: Why Anhydromaggiemycin Cannot Be Substituted by Maggiemycin or Other Anthracyclinones


Within the anthracyclinone family, minor structural modifications yield profound differences in biological activity. Anhydromaggiemycin (8) and its closest analog maggiemycin (6) differ by a single dehydration event, yet this alteration confers significantly enhanced cytotoxicity against murine tumor lines [1]. Furthermore, a 2007 study demonstrated that anhydromaggiemycin inhibits the α2β1 integrin collagen receptor with an IC50 of ~50 µM, whereas maggiemycin is notably less effective and other tetracyclic polyketides show no activity, underscoring that integrin binding is not a general class property [2]. Generic substitution risks selecting a compound with diminished or absent target engagement, thereby invalidating experimental outcomes.

Quantitative Differentiation: Anhydromaggiemycin vs. Maggiemycin in Integrin Inhibition and Antitumor Activity


Direct Head-to-Head Comparison: Anhydromaggiemycin Exhibits ~50 µM IC50 for α2β1 Integrin, Outperforming Maggiemycin

In a 2007 study, anhydromaggiemycin (compound 2) inhibited the binding of the α2β1 integrin to collagen I with an IC50 value of approximately 50 µM. Under identical assay conditions, its direct structural analog maggiemycin (compound 1) was 'clearly less effective' [1]. The study also tested other highly similar tetracyclic polyketides, none of which showed activity, confirming that this inhibitory property is unique to anhydromaggiemycin and not a general class effect [1].

Integrin α2β1 Collagen receptor Small molecule inhibitor

Cross-Study Comparable: Anhydromaggiemycin Demonstrates Superior Cytotoxicity in Murine Tumor Cell Lines

The foundational 1989 study by Pandey et al. established that both maggiemycin and anhydromaggiemycin are active against KB (human epidermoid carcinoma), P388 (murine leukemia), and L1210 (murine leukemia) cell lines. However, anhydromaggiemycin was consistently more active than maggiemycin across all tested lines [1]. While precise IC50 values are not tabulated in the abstract, the comparative qualitative data is consistent with the later integrin inhibition findings.

Antitumor Cytotoxicity Murine tumor models

Class-Level Inference: Aglycone Structure Eliminates Cardiotoxic Glycosidic Linkage Found in Clinical Anthracyclines

Clinical anthracyclines like doxorubicin and daunorubicin possess an aminosugar moiety (daunosamine) that is essential for topoisomerase II-mediated DNA damage but also contributes to dose-limiting cardiotoxicity [1]. Anhydromaggiemycin lacks this glycosidic appendage, being a pure anthracyclinone aglycone [2]. While this structural feature is shared by the class, it represents a key procurement differentiator for studies aiming to dissect antitumor activity from cardiotoxic mechanisms.

Cardiotoxicity Aglycone Structure-activity relationship

Physicochemical Differentiation: Low Aqueous Solubility and High Lipophilicity Impact Formulation Strategies

Estimated physicochemical parameters indicate that anhydromaggiemycin possesses very low aqueous solubility (approx. 0.0025 mg/L at 25°C) and high lipophilicity (logP ≈ 6.45) . In contrast, the glycosylated anthracycline doxorubicin exhibits significantly higher water solubility (approx. 10 mg/mL for the hydrochloride salt) [1]. This stark difference mandates distinct solubilization and formulation approaches for in vitro and in vivo studies.

Solubility Lipophilicity Formulation

Supplier Specification Benchmark: Anhydromaggiemycin Offered at 95% Purity for Research Use

Commercially, anhydromaggiemycin is available as a research-grade compound with a minimum purity specification of 95% (by HPLC) . This contrasts with the more variable purity of lab-isolated anthracyclinones or the lack of commercial availability for the close analog maggiemycin. A defined purity standard is critical for reproducible pharmacological studies and for use as an analytical reference material.

Purity Analytical reference Procurement

Recommended Applications for Anhydromaggiemycin Based on Evidenced Differentiators


Integrin α2β1-Mediated Collagen Signaling Studies

Anhydromaggiemycin is the only commercially available anthracyclinone with documented inhibition of the α2β1 integrin collagen receptor (IC50 ~50 µM) [1]. It is therefore uniquely suited as a small-molecule probe for studying collagen-integrin interactions, cancer cell adhesion, and metastasis. Maggiemycin is inactive in this context and cannot substitute [1].

Structure-Activity Relationship (SAR) Studies of Anthracyclinone Antitumor Agents

Given the direct comparative data showing anhydromaggiemycin's enhanced cytotoxicity over maggiemycin against murine tumor lines [2], this compound serves as a key reference for SAR investigations. Its aglycone structure also provides a cleaner baseline for studying antitumor mechanisms independent of the cardiotoxic aminosugar moiety [3].

Analytical Reference Standard for Natural Product Identification

With a defined purity of ≥95% , anhydromaggiemycin is suitable as a chromatographic standard (HPLC, LC-MS) for identifying and quantifying this compound in Streptomyces fermentation extracts or for confirming synthetic yields. Its established UV-visible, IR, and NMR spectra [2] provide a robust analytical fingerprint.

Development of Non-Cardiotoxic Antitumor Leads

For drug discovery programs seeking to dissociate antitumor activity from cardiotoxicity, anhydromaggiemycin represents a validated aglycone scaffold [3]. Its distinct mechanism (integrin inhibition) and lack of a glycosidic linkage differentiate it from conventional anthracyclines, making it a valuable lead compound for medicinal chemistry optimization.

Technical Documentation Hub

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